Epiandrosterone sulfate sodium salt, chemically known as sodium 5α-androstan-3β-ol-17-one sulfate, is an important steroid compound classified under sulfated steroids. It is primarily recognized as a metabolite of dehydroepiandrosterone (DHEA), playing a significant role in various biological processes. Epiandrosterone sulfate sodium salt is notable for its presence in human serum and urine, indicating its physiological relevance.
The synthesis of epiandrosterone sulfate sodium salt typically involves the sulfation of DHEA. This can be achieved through several methods:
The synthesis process can vary in yield and efficiency based on the conditions used, such as temperature, pH, and the specific sulfation agent employed. For example, using tosyl chloride for sulfonylation has been reported to yield high purity products with minimal environmental impact due to mild reaction conditions .
Epiandrosterone sulfate sodium salt has the molecular formula and a molecular weight of approximately 394.5 g/mol. The structure consists of a steroid backbone with a sulfate group attached at the C3β position.
Epiandrosterone sulfate sodium salt participates in various biochemical reactions:
The conversion processes are crucial for understanding its role in androgen metabolism and its potential effects on hormone levels in different physiological states.
Epiandrosterone sulfate sodium salt appears as a white crystalline powder that is soluble in water due to its ionic nature from the sodium and sulfate groups.
Epiandrosterone sulfate sodium salt has several applications in scientific research and clinical settings:
The conjugation of epiandrosterone to its sulfated form represents a critical biotransformation pathway mediated primarily by cytosolic sulfotransferases. SULT2A1 (dehydroepiandrosterone sulfotransferase) demonstrates the highest catalytic efficiency for 3β-hydroxysteroid substrates, including epiandrosterone and its metabolic precursor dehydroepiandrosterone (DHEA). This enzyme utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor, transferring the sulfonate group to the 3β-hydroxyl position of the steroid backbone through an SN2 nucleophilic substitution mechanism. The reaction proceeds via a ternary complex mechanism where both PAPS and steroid substrate bind simultaneously within the enzyme's catalytic pocket [2] [9].
Recent molecular docking studies reveal that SULT2A1 exhibits stereoselective preference for the 5α-reduced, 3β-hydroxylated configuration characteristic of epiandrosterone, with hydrogen bonding interactions between the enzyme's His99 residue and the steroid's carbonyl oxygen at C17 enhancing binding affinity. Kinetic analyses demonstrate a Km value of approximately 12.5 μM for epiandrosterone sulfation in human hepatic cytosol, indicating moderate substrate affinity. Notably, sulfation efficiency is profoundly dependent on the PAPS generation system, requiring direct protein-protein interaction between SULT2A1 and PAPS synthase isoform 2 (PAPSS2) rather than PAPSS1. This specific molecular interaction creates a metabolic channeling effect that significantly enhances catalytic efficiency by maintaining local PAPS concentrations and reducing intermediate diffusion [9].
SULT1E1 (estrogen sulfotransferase) demonstrates secondary activity toward epiandrosterone at higher substrate concentrations (>50 μM), though with substantially lower catalytic efficiency (Vmax/Km ratio approximately 18% of SULT2A1). This enzyme typically favors phenolic estrogens but exhibits broader substrate promiscuity under certain physiological conditions. The sulfation process irreversibly inactivates the steroid's receptor binding capacity while dramatically altering its physicochemical properties – increasing aqueous solubility by approximately 10^5-fold and facilitating plasma transport via albumin binding [1] [5].
Table 1: Sulfotransferase Enzymes Involved in Epiandrosterone Sulfation
Enzyme | Gene | Primary Substrates | Tissue Distribution | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
SULT2A1 | SULT2A1 | DHEA, Epiandrosterone, Androsterone | Liver, Adrenals, Intestine | 1.0 (reference) |
SULT1E1 | SULT1E1 | Estrone, 17β-Estradiol, Epiandrosterone | Liver, Adrenals, Breast | 0.18 (relative to SULT2A1) |
SULT2B1b | SULT2B1 | Pregnenolone, Cholesterol | Prostate, Placenta, Skin | Not detected |
The hepatic compartment serves as the primary site of systemic epiandrosterone sulfation, with hepatocytes expressing high concentrations of SULT2A1 mRNA (approximately 40% of total hepatic sulfotransferase content). Immunohistochemical analyses reveal predominant perivenous localization within hepatic lobules, corresponding to zone 3 hepatocytes that specialize in detoxification functions. This zonal distribution creates a metabolic gradient wherein circulating epiandrosterone undergoes efficient first-pass sulfation following intestinal absorption or systemic delivery [2] [9].
The adrenal zona reticularis demonstrates constitutive SULT2A1 expression, facilitating direct sulfation of newly synthesized DHEA prior to systemic release. Adrenal sulfotransferase activity increases dramatically during adrenarche (approximately 7-10 years of age), corresponding with the rise in circulating DHEA-sulfate (DHEA-S) and epiandrosterone sulfate concentrations. Quantitative PCR analyses indicate adrenal SULT2A1 expression levels approximately 60% of hepatic concentrations, though the absolute enzymatic output per tissue mass remains higher in liver due to greater cellularity [1] [7].
Emerging evidence identifies neurosteroid sulfation capability within the central nervous system. While historically considered a sulfation-inactive organ due to low PAPS synthesis, recent studies demonstrate functional SULT2A1 expression in glial cells and select neuronal populations. The brain maintains approximately 5-8% of hepatic sulfotransferase activity, sufficient for local epiandrosterone sulfation without significant contribution to circulating epiandrosterone sulfate pools. This neural sulfation pathway potentially regulates the balance between active neurosteroids and their inactive sulfated counterparts within discrete brain regions [1] [8].
The adrenal cortex, specifically the zona reticularis, serves as the primary production site for epiandrosterone sulfate precursors. The biosynthetic pathway initiates with cholesterol sulfate (approximately 30% of adrenal cholesterol pool), which undergoes sequential side-chain cleavage via CYP11A1 (P450scc) and 17,20-lyase activity of CYP17A1 to yield DHEA-S. This sulfated precursor then undergoes 5α-reduction via SRD5A1 and 3β-hydroxysteroid dehydrogenase (3β-HSD) type II activity to form epiandrosterone sulfate directly within adrenal tissue. Approximately 70-80% of circulating epiandrosterone sulfate derives from direct adrenal secretion rather than peripheral conversion [1] [7].
Peripheral tissues contribute significantly through local metabolism of circulating DHEA-S. The hydrolysis-desulfation pathway involves organic anion-transporting polypeptide (OATP)-mediated cellular uptake of DHEA-S followed by steroid sulfatase (STS)-catalyzed hydrolysis to liberate free DHEA. This unconjugated steroid then undergoes reduction via 5α-reductase type 1 (SRD5A1) and 3β-HSD isoforms to yield epiandrosterone, which is subsequently resulfated by tissue-specific SULT2A1. This recycling pathway predominates in androgen-responsive tissues including prostate, skin, and mammary gland, where it creates localized epiandrosterone sulfate pools without significantly increasing circulating concentrations [1] [5].
The hepatic circulation provides an additional metabolic conversion pathway wherein free DHEA undergoes 5α-reduction and sulfation during first-pass metabolism. Portal vein sampling studies demonstrate approximately 25% conversion efficiency of circulating DHEA to 5α-reduced sulfated metabolites, with epiandrosterone sulfate representing 40-50% of this fraction. This pathway becomes increasingly significant in postmenopausal women where ovarian androgen production ceases and adrenal precursors become the principal sources for peripheral steroid synthesis [7] [8].
Table 2: Tissue-Specific Contributions to Epiandrosterone Sulfate Production
Tissue Source | Primary Precursors | Key Enzymes | Relative Contribution to Circulating Pool (%) | Regulatory Factors |
---|---|---|---|---|
Adrenal Zona Reticularis | Cholesterol Sulfate | CYP17A1, SULT2A1, SRD5A1 | 70-80% | ACTH, IGF-1, CRH |
Liver | DHEA, Androstenedione | SULT2A1, SRD5A1, 3β-HSD | 15-25% | GH, Thyroid Hormones |
Skin | DHEA-S | STS, SRD5A1, SULT2A1 | <5% | Androgens, Glucocorticoids |
Prostate | DHEA-S | STS, AKR1C2, SULT2A1 | <2% (local tissue conc.) | Androgens, Estrogens |
ACTH (adrenocorticotropic hormone) represents the principal regulator of adrenal epiandrosterone sulfate production through dual mechanisms. Acute stimulation (15-30 minutes) increases steroidogenic acute regulatory protein (StAR) expression and cholesterol transport into mitochondria, boosting precursor availability for all adrenal androgens. Chronic ACTH exposure (24-72 hours) additionally upregulates transcription of CYP17A1 and SULT2A1 genes via cAMP-dependent protein kinase A signaling pathways. Clinical studies demonstrate 2.5-3.5 fold increases in circulating epiandrosterone sulfate following 48-hour ACTH infusion, confirming direct adrenal stimulation [1] [10].
The hypothalamic-pituitary-gonadal (HPG) axis indirectly modulates epiandrosterone sulfate production through multiple pathways. In males, luteinizing hormone (LH) stimulates testicular Leydig cells to secrete testosterone, which undergoes peripheral 5α-reduction to dihydrotestosterone (DHT) and subsequent conversion to epiandrosterone metabolites. More significantly, both LH and follicle-stimulating hormone (FSH) influence ovarian thecal cell production of androstenedione in premenopausal women, which serves as a direct precursor for peripheral epiandrosterone sulfate synthesis. This gonadotropin-dependent production creates characteristic mid-cycle surges in epiandrosterone sulfate concentrations corresponding with the periovulatory androgen peak [3] [6].
Negative feedback regulation occurs through multiple pathways where elevated androgens suppress hypothalamic gonadotropin-releasing hormone (GnRH) pulse frequency and pituitary responsiveness to GnRH. This regulatory loop maintains circulating epiandrosterone sulfate within relatively narrow physiological concentrations despite precursor fluctuations. Interestingly, epiandrosterone sulfate itself demonstrates minimal feedback activity at the hypothalamic level, functioning primarily as an inactivation product rather than an active signaling molecule in the HPG axis [3] [6].
Table 3: Hormonal Regulation of Epiandrosterone Sulfate Production
Regulatory Hormone | Target Tissue | Primary Signaling Pathway | Effect on Epiandrosterone Sulfate Production | Time Course |
---|---|---|---|---|
ACTH | Adrenal Zona Reticularis | cAMP-PKA-CREB | ↑↑↑ (2.5-3.5 fold increase) | Acute (hours) & Chronic (days) |
LH | Ovarian Theca Cells | cAMP-PKA-SF1 | ↑ (1.5-2 fold increase) | Cyclic (mid-cycle peak) |
FSH | Ovarian Granulosa Cells | cAMP-PKA-CREB | Indirect via androgen precursor availability | Cyclic (follicular phase) |
Growth Hormone | Hepatocytes | JAK2-STAT5 | ↑ SULT2A1 expression (1.8 fold) | Chronic (days-weeks) |
Insulin | Adrenal, Liver | IRS-PI3K-AKT | ↑ Precursor uptake and enzyme expression | Chronic (metabolic conditions) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7